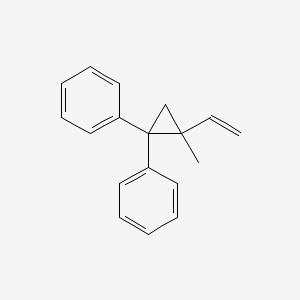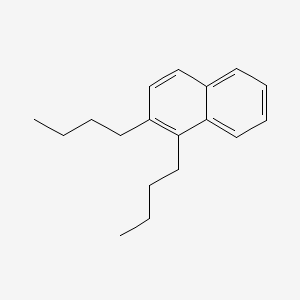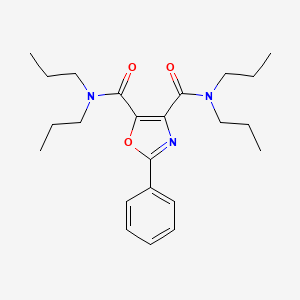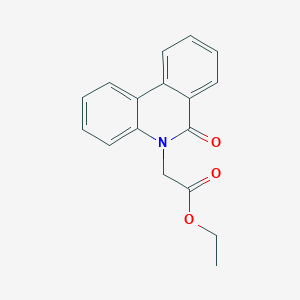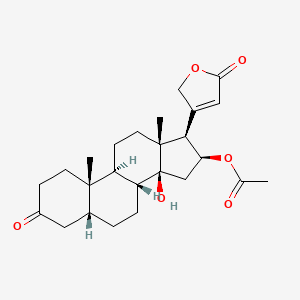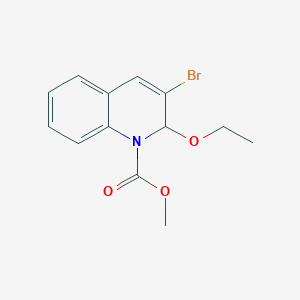
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a penta-1,4-diyn backbone with phenyl groups attached at the 1 and 5 positions, and a phenylcarbamate group at the 3 position. Its distinct structure makes it an interesting subject for studies in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate typically involves the following steps:
Formation of the penta-1,4-diyn backbone: This can be achieved through a series of coupling reactions, such as the Glaser coupling, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst.
Attachment of phenyl groups: The phenyl groups can be introduced through various substitution reactions, often using phenyl halides and a suitable base.
Introduction of the phenylcarbamate group: This step involves the reaction of the intermediate compound with phenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can convert the triple bonds in the penta-1,4-diyn backbone to double or single bonds, resulting in different hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as phenyl halides, bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction can produce hydrogenated compounds with varying degrees of saturation.
Wissenschaftliche Forschungsanwendungen
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s properties make it suitable for use in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylcarbamate group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The penta-1,4-diyn backbone provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: This compound has a similar backbone but features a dienone structure instead of a diyn.
Dibenzalacetone: Another related compound with a similar phenyl-substituted backbone but different functional groups.
Uniqueness
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate stands out due to its unique combination of a penta-1,4-diyn backbone and a phenylcarbamate group. This structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
50428-88-1 |
|---|---|
Molekularformel |
C24H17NO2 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
1,5-diphenylpenta-1,4-diyn-3-yl N-phenylcarbamate |
InChI |
InChI=1S/C24H17NO2/c26-24(25-22-14-8-3-9-15-22)27-23(18-16-20-10-4-1-5-11-20)19-17-21-12-6-2-7-13-21/h1-15,23H,(H,25,26) |
InChI-Schlüssel |
FASZZKAGMOWTEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC(C#CC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


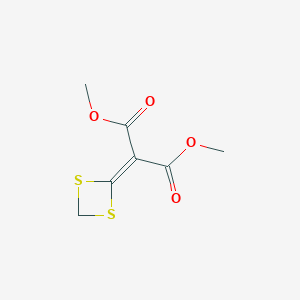
![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)

